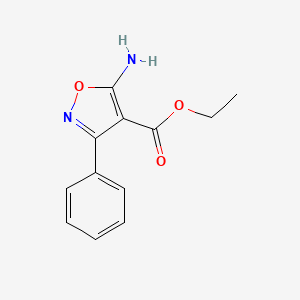

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAUWXZMIWBIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300585 | |

| Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29278-09-9 | |

| Record name | 29278-09-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (CAS No. 29278-09-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester, identified by the CAS number 29278-09-9 , is a heterocyclic compound belonging to the isoxazole class of molecules.[1][2] The isoxazole scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its diverse range of biological activities.[3][4] Derivatives of isoxazole have shown therapeutic potential as anticancer, anti-inflammatory, and antibacterial agents.[3][4] This technical guide provides a comprehensive overview of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester, including its chemical properties, a detailed synthesis protocol, and an exploration of its relevance in the field of drug discovery.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 29278-09-9 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [1] |

| Molecular Weight | 232.24 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | RXAUWXZMIWBIES-UHFFFAOYSA-N | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

Synthesis Protocol

The synthesis of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is a multi-step process that requires careful control of reaction conditions. The following protocol is a detailed method for its preparation.

Experimental Protocol: Synthesis of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

Step 1: Formation of the Benzoylacetonitrile Intermediate

-

To a round bottom flask, add benzoyl chloride, benzene, and ethyl cyanoacetate.

-

Slowly add triethylamine to the mixture. The reaction will turn orange and thicken.

-

Stir the reaction at ambient temperature for 48 hours.

-

After 48 hours, dilute the reaction with water and separate the organic layer.

-

Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate to yield an orange oil.

-

Purify the oil using flash chromatography on silica gel.

Step 2: Cyclization to the Isoxazole Ring

-

Dissolve the purified intermediate in dichloromethane (DCM) in a round bottom flask.

-

Add phosphoryl chloride to the solution.

-

Add triethylamine dropwise while stirring. The reaction will change from yellow to dark red upon heating.

-

Reflux the mixture overnight.

-

After cooling, extract the reaction mixture with hydrochloric acid (HCl).

-

Evaporate the solvent under reduced pressure to leave an orange/brown tar.

-

Dissolve the tar in ether and wash with HCl and sodium bicarbonate solution.

-

Collect the organic phase, dry it over Na₂SO₄, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography.

Step 3: Amination

-

To the purified product from Step 2, add 1 equivalent of hydroxylamine-hydrochloride in a 10% sodium hydroxide (NaOH) solution.

This synthetic pathway provides a reliable method for obtaining 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester for research purposes.

Caption: Synthetic workflow for 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester.

Role in Drug Discovery and Development

The isoxazole ring is a key structural motif in a number of approved drugs, highlighting its importance in medicinal chemistry.[4] Compounds containing the 5-aminoisoxazole core are considered valuable building blocks in the synthesis of novel therapeutic agents. These structures are recognized as unnatural amino acids, which are of significant interest in the development of peptidomimetics.[3] Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and bioavailability.[3]

The incorporation of unnatural amino acids like 5-aminoisoxazole derivatives can lead to the creation of novel peptides with enhanced therapeutic properties.[3] The diverse biological activities associated with the isoxazole scaffold, including anti-tumor, antiviral, and antifungal properties, make 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester a compound of interest for further investigation in various drug discovery programs.[6]

While this specific ester is primarily available as a research chemical, its structural features suggest its potential as a precursor or intermediate in the synthesis of more complex, biologically active molecules.[5] The amino group provides a reactive handle for further chemical modifications, allowing for the exploration of a wide chemical space in the search for new drug candidates.

Conclusion

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (CAS No. 29278-09-9) is a valuable heterocyclic compound with potential applications in drug discovery and medicinal chemistry. Its synthesis, while multi-stepped, is well-documented, providing researchers with access to this versatile building block. The established biological relevance of the isoxazole core, combined with the potential for further chemical diversification, positions this compound as a promising starting point for the development of novel therapeutic agents. Further pharmacological studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this particular ester and its derivatives.

References

-

Bachor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. Available at: [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. Available at: [Link]

-

Bachor, R., & Bachor, U. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. Available at: [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester [cymitquimica.com]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. theclinivex.com [theclinivex.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic data for ethyl 5-amino-3-phenylisoxazole-4-carboxylate

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 5-amino-3-phenylisoxazole-4-carboxylate

Introduction

Ethyl 5-amino-3-phenylisoxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an isoxazole core, an amino group, a phenyl substituent, and an ethyl carboxylate moiety, makes it a valuable scaffold for the synthesis of a wide array of potential therapeutic agents. Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic pathways. This guide provides a comprehensive analysis of the nuclear magnetic resonance (¹H NMR and ¹³C NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data for ethyl 5-amino-3-phenylisoxazole-4-carboxylate. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by data from closely related analogues found in the scientific literature.

Molecular Structure and Spectroscopic Overview

The structural features of ethyl 5-amino-3-phenylisoxazole-4-carboxylate are key to understanding its spectroscopic signature. The molecule consists of a five-membered isoxazole ring, which is inherently aromatic, substituted at the 3, 4, and 5 positions. The phenyl group at position 3 and the ethyl carboxylate at position 4 will exhibit characteristic signals, as will the amino group at position 5.

Mass spectrometry of ethyl 5-amino-3-phenylisoxazole-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 5-Amino-3-Phenylisoxazole-4-Carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of ethyl 5-amino-3-phenylisoxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] This document is intended for researchers, analytical scientists, and professionals in drug development, offering detailed insights into fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the causality behind experimental choices, present detailed analytical protocols, and interpret fragmentation data to facilitate robust structural elucidation and characterization. The guide integrates theoretical principles with practical, field-proven methodologies to serve as an authoritative resource.

Introduction: The Analytical Imperative

Ethyl 5-amino-3-phenylisoxazole-4-carboxylate (Molecular Formula: C₁₂H₁₂N₂O₃, Molecular Weight: 232.24 g/mol ) belongs to the isoxazole class of heterocyclic compounds.[2] Isoxazole derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4] The precise substitution pattern on the isoxazole ring is critical to its pharmacological function, making unambiguous structural confirmation an essential step in the synthesis and development of new chemical entities.

Mass spectrometry is an indispensable tool for this purpose, providing not only accurate mass measurement for molecular formula confirmation but also detailed structural information through the analysis of fragmentation patterns.[5][6] This guide delves into the characteristic fragmentation pathways of the title compound, providing a framework for its identification and differentiation from structural isomers.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is paramount before interpreting its mass spectrum.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [2][7] |

| Average Mass | 232.24 g/mol | [2][7] |

| Monoisotopic Mass | 232.0848 u | N/A (Calculated) |

| Key Structural Features | Phenyl Ring, Isoxazole Core, C5-Amino Group, C4-Ethyl Carboxylate Group | [7] |

The structure combines several functionalities that dictate its fragmentation: the robust phenyl ring, the relatively fragile N-O bond of the isoxazole ring, the electron-donating amino group, and the labile ethyl ester group.

Analytical Methodology: A Validated Approach

The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" technique that induces extensive fragmentation, providing a detailed structural fingerprint.[8][9] In contrast, Electrospray Ionization (ESI) is a "soft" technique ideal for generating intact protonated molecules, [M+H]⁺, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS).[10]

Experimental Protocol: LC-MS/MS Analysis (ESI)

This protocol outlines a self-validating workflow for consistent and reliable data acquisition.

-

Sample Preparation:

-

Accurately weigh 1 mg of ethyl 5-amino-3-phenylisoxazole-4-carboxylate.

-

Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Perform a serial dilution using 50:50 methanol:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid ensures efficient protonation for positive-ion ESI.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS1 Scan Range: m/z 50-500.

-

MS2 Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion at m/z 233.1.

-

Collision Energy: Ramped from 10-40 eV to capture a wide range of fragment ions.

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended for high-resolution accurate mass (HRAM) data.[10]

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process.

Caption: Workflow from sample preparation to data interpretation.

Fragmentation Analysis and Mechanistic Elucidation

The fragmentation pattern is the key to structural confirmation. Below, we propose the primary fragmentation pathways for ethyl 5-amino-3-phenylisoxazole-4-carboxylate under both EI and ESI conditions.

Expected Molecular Ions

-

Electron Ionization (EI): The molecular ion peak [M]⁺• will appear at m/z 232 .

-

Electrospray Ionization (ESI): The protonated molecular ion [M+H]⁺ will appear at m/z 233 .

Electron Ionization (EI) Fragmentation Pathway

Under EI, fragmentation is initiated by the removal of an electron to form a high-energy radical cation [M]⁺•.[8] The fragmentation is driven by the stability of the resulting ions and neutral losses.

-

α-Cleavage of the Ester: The most facile fragmentations occur around the ethyl ester group.

-

Loss of an Ethoxy Radical (•OC₂H₅): This is a classic ester fragmentation, leading to a highly stable acylium ion at m/z 187 . [M - 45]⁺.

-

McLafferty Rearrangement: The transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄), results in a radical cation at m/z 204 . [M - 28]⁺•. This is a diagnostic peak for ethyl esters.

-

-

Isoxazole Ring Cleavage: The N-O bond is the weakest point in the isoxazole ring. Cleavage can lead to characteristic fragments of the phenyl-containing portion.

-

Formation of Benzonitrile Radical Cation: Cleavage of the isoxazole ring can lead to the formation of the benzonitrile radical cation (C₆H₅CN)⁺• at m/z 103 .

-

Formation of Phenyl Cation: Further fragmentation can produce the phenyl cation (C₆H₅)⁺ at m/z 77 .

-

Caption: Proposed major fragmentation pathways under Electron Ionization (EI).

ESI Tandem Mass Spectrometry (MS/MS) Fragmentation

In MS/MS, the protonated molecule [M+H]⁺ (m/z 233) is selected and fragmented. The fragmentation of these even-electron ions typically involves the loss of stable, neutral molecules.[8]

-

Loss of Ethanol: The most prominent fragmentation is the loss of a neutral ethanol molecule (C₂H₅OH) from the protonated ester, yielding the acylium ion at m/z 187 . [M+H - 46]⁺.

-

Consecutive Loss of Carbon Monoxide: The fragment at m/z 187 can subsequently lose carbon monoxide (CO) to produce an ion at m/z 159 . [M+H - 46 - 28]⁺. This fragment corresponds to the protonated 5-amino-3-phenylisoxazole core.

Caption: Primary fragmentation pathway under ESI-MS/MS (CID).

Summary of Key Diagnostic Ions

The following table summarizes the key ions that are diagnostic for the structure of ethyl 5-amino-3-phenylisoxazole-4-carboxylate.

| m/z (Nominal) | Proposed Formula | Ionization Mode | Description |

| 233 | [C₁₂H₁₃N₂O₃]⁺ | ESI | Protonated Molecular Ion [M+H]⁺ |

| 232 | [C₁₂H₁₂N₂O₃]⁺• | EI | Molecular Ion [M]⁺• |

| 204 | [C₁₀H₈N₂O₃]⁺• | EI | McLafferty Rearrangement (Loss of C₂H₄) |

| 187 | [C₁₀H₇N₂O₂]⁺ | EI, ESI | Loss of Ethoxy Radical (EI) or Ethanol (ESI) |

| 159 | [C₉H₇N₂O]⁺ | ESI | Consecutive loss of CO from m/z 187 |

| 103 | [C₇H₅N]⁺• | EI | Benzonitrile Radical Cation |

| 77 | [C₆H₅]⁺ | EI | Phenyl Cation |

Conclusion

The mass spectrometric analysis of ethyl 5-amino-3-phenylisoxazole-4-carboxylate provides a wealth of structural information crucial for its unambiguous identification. By employing complementary ionization techniques like EI and ESI, a complete picture of the molecule's connectivity can be established. The characteristic loss of the ethoxy group (as a radical or neutral ethanol), the diagnostic McLafferty rearrangement, and the cleavage of the isoxazole ring to yield phenyl-containing fragments serve as a robust analytical fingerprint. The methodologies and fragmentation interpretations presented in this guide provide a validated framework for the routine characterization of this important class of heterocyclic compounds in research and development settings.

References

- Dal Piaz, V., et al. "Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines.

- "MASS SPECTROMETRY OF OXAZOLES." Semantic Scholar, .

- "Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview." Benchchem, .

- Nishiwaki, T.

- Al-Ghorbani, M., et al. "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.

- Fialkov, A. B., et al. "Structural characterization of wax esters by electron ionization mass spectrometry.

- "Identification of Aromatic F

- Krishnarao, N., and Sirisha K. "one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ." Asian Journal of Research in Chemistry and Pharmaceutical Sciences, vol. 11, no. 4, 2023, pp. 147-152, .

- Qi, X., et al. "Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.

- "Fragmentation Mechanisms." Intro to Mass Spectrometry, .

- "mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acet

- "5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester." Synchem, .

- "Ethyl 5-amino-3-phenylisoxazole-4-carboxyl

- Głowacka, I. E., et al. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." Semantic Scholar, 31 Aug. 2022, .

- Głowacka, I. E., et al. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." MDPI, 31 Aug. 2022, .

- "Fragmentation in Mass Spectrometry." YouTube, 2 June 2023, .

- Mironovich, L. M., et al. "Ethyl 5-Formyl-1-(pyridin-3-yl)

- Wang, M., et al. "Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.

- "Mass spectral fragmentation pattern of 3-methyl-4-arylaminomethyleneisoxazol-5-ones." SpringerLink, 1 Sept. 1980, .

Sources

- 1. Ethyl 5-amino-3-phenylisoxazole-4-carboxylate [myskinrecipes.com]

- 2. synchem.de [synchem.de]

- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. youtube.com [youtube.com]

- 10. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Crystal Structure & Synthesis of Ethyl 5-Amino-3-phenylisoxazole-4-carboxylate

This guide serves as an advanced technical manual for the synthesis, crystallization, and structural analysis of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (Ethyl 5-amino-3-phenylisoxazole-4-carboxylate). It is designed for medicinal chemists and crystallographers requiring actionable protocols and mechanistic insights.

Introduction: The Pharmacophore & Structural Significance

The isoxazole scaffold is a cornerstone in medicinal chemistry, functioning as a bioisostere for carboxylic acids and esters. The specific derivative, 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester , represents a "push-pull" alkene system embedded within a heteroaromatic ring.

-

Electronic Environment: The electron-donating 5-amino group (

) and the electron-withdrawing 4-ethoxycarbonyl group ( -

Structural Locking: This polarization facilitates a strong intramolecular hydrogen bond (Resonance-Assisted Hydrogen Bond - RAHB), which locks the ester moiety into coplanarity with the isoxazole ring, significantly influencing bioavailability and receptor binding affinity.

-

Applications: It serves as a critical intermediate for fused heterocyclic systems (e.g., isoxazolo[5,4-d]pyrimidines) with antimicrobial and anti-inflammatory profiles.

Chemical Synthesis & Reaction Mechanism

To obtain high-purity crystals suitable for X-ray diffraction (XRD), a specific regioselective synthesis is required. The most robust route involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with an activated methylene compound.

Optimized Synthetic Protocol

Reagents: Benzaldehyde oxime, N-Chlorosuccinimide (NCS), Ethyl cyanoacetate, Sodium ethoxide (NaOEt), Ethanol.

-

Preparation of Benzohydroximoyl Chloride (Precursor A):

-

Dissolve benzaldehyde oxime in DMF/CHCl

. -

Add NCS slowly at

to generate the chloro-oxime. Mechanistic Note: This step creates the dipole precursor.

-

-

Cyclization:

-

In a separate vessel, treat ethyl cyanoacetate with NaOEt in dry ethanol to form the enolate anion.

-

Add Precursor A dropwise. The base eliminates HCl, generating benzonitrile oxide in situ.

-

Mechanism: The enolate attacks the nitrile oxide in a stepwise cycloaddition (or concerted [3+2]), followed by tautomerization to the stable 5-amino aromatic form.

-

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway and decision points for purification.

Caption: Step-wise synthesis via in situ generation of benzonitrile oxide, leading to the thermodynamically stable 5-amino isoxazole.

Crystallization Methodology

Obtaining single crystals of this compound requires balancing the polarity of the amino group (H-bond donor) and the ester/ring nitrogens (H-bond acceptors).

Solvent Selection Strategy

-

Primary Solvent: Ethanol (EtOH) or Methanol (MeOH). These protic solvents stabilize the amino group but must be evaporated slowly to prevent microcrystalline precipitation.

-

Anti-Solvent: Water or Hexane.

-

Recommended Method (Slow Evaporation):

-

Dissolve 50 mg of purified compound in 5 mL of warm Ethanol (

). -

Filter through a 0.45

PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -

Cover with Parafilm and poke 3-4 small holes.

-

Store in a vibration-free environment at

. -

Harvest: Prism-like colorless crystals typically appear within 48-72 hours.

-

Crystallographic Analysis & Structural Logic

Based on analogous structures (e.g., Ethyl 5-amino-3-methylisoxazole-4-carboxylate [1] and 5-amino-3-phenylisoxazole-4-carbonitrile [2]), the crystal packing of the title compound is governed by specific intermolecular forces.

Molecular Conformation

-

Planarity: The isoxazole ring is strictly planar.[1]

-

Intramolecular Lock (S(6) Motif): A strong hydrogen bond exists between the amino nitrogen (

) and the ester carbonyl oxygen (-

Distance:

. -

Effect: This interaction forces the ester group to be coplanar with the isoxazole ring, despite steric repulsion.

-

-

Phenyl Torsion: The phenyl ring at position 3 is typically twisted relative to the isoxazole plane (torsion angle

) to minimize steric clash with the ethoxycarbonyl group at position 4.

Supramolecular Architecture (Packing)

The crystal lattice is stabilized by a network of hydrogen bonds, typically forming centrosymmetric dimers or infinite chains.

| Interaction Type | Donor | Acceptor | Motif (Graph Set) | Description |

| Intramolecular | 5-NH | 4-C=O (Ester) | S(6) | Locks molecular planarity.[2] |

| Intermolecular | 5-NH | Ring N (N2) | R | Forms centrosymmetric dimers (head-to-head). |

| Intermolecular | 5-NH | 4-C=O (Ester) | C(5) | Links dimers into infinite chains/sheets. |

Visualization: Hydrogen Bonding Network

The following graph illustrates the logic of the hydrogen bonding network observed in this class of isoxazoles.

Caption: The S(6) intramolecular lock (Red) is the dominant feature, while intermolecular bonds (Dashed) drive lattice formation.

Characterization Data Summary

To validate the synthesis and crystal structure, compare your experimental data against these standard values derived from the structural class.

| Parameter | Expected Value / Range | Structural Insight |

| Melting Point | Sharp MP indicates high crystalline purity. | |

| IR | Doublet confirms primary amine. | |

| IR | Lower than typical esters ( | |

| Amino protons are deshielded by the ring current and H-bonding. | ||

| Space Group | Common for planar aromatics forming centrosymmetric dimers. |

References

-

Sony, S.M.M., et al. (2005).[2] "Ethyl 5-amino-3-methylisoxazole-4-carboxylate."[2][3] Acta Crystallographica Section E, 61(11), o3786-o3788. Link

-

Krishnarao, N., et al. (2023).[2][4] "One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile." Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.[4] Link

-

Pintro, C.J., et al. (2022).[3][5] "Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole." Acta Crystallographica Section E, 78, 336–339.[5] Link

-

Chandra, K., et al. (2013).[6] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[6] Acta Crystallographica Section E, 69(6), o987.[6] Link

Sources

Introduction: The 5-Aminoisoxazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Electronic Properties of the 5-Aminoisoxazole Ring System

For Researchers, Scientists, and Drug Development Professionals

The 5-aminoisoxazole ring system represents a cornerstone scaffold in contemporary medicinal chemistry and organic synthesis.[1][2] As a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, the isoxazole core is classified as a "privileged scaffold" in drug discovery. This status is attributed to its unique electronic architecture and versatile reactivity, which has led to its incorporation into numerous FDA-approved pharmaceuticals, including the anti-inflammatory drug Parecoxib and the antibiotic Sulfamethoxazole.[1][3] The addition of an amino group at the 5-position profoundly modulates the ring's electronic properties, creating a highly valuable building block for designing molecules with specific biological activities, ranging from anticancer and antibacterial to neuroprotective effects.[2][4][5]

This guide provides a detailed exploration of the core electronic properties of the 5-aminoisoxazole system. It delves into the fundamental principles governing its structure, reactivity, and interaction with biological targets, offering a critical resource for scientists leveraging this potent heterocycle in their research and development endeavors.

The Isoxazole Core: A Foundation of Electronic Duality

To comprehend the 5-aminoisoxazole system, one must first appreciate the electronic characteristics of the parent isoxazole ring. The isoxazole ring is an aromatic system, a property conferred by its planar, cyclic structure with 6 π-electrons that adhere to Hückel's rule.[6][7] However, its aromaticity is significantly influenced by the presence of two highly electronegative heteroatoms, oxygen (O) and nitrogen (N).[1][6]

This arrangement creates a fascinating "push-pull" electronic dynamic:

-

The Oxygen Atom (Position 1): Acts as a π-electron donor, pushing electron density into the ring through resonance.[1]

-

The Nitrogen Atom (Position 2): Behaves as a pyridine-like nitrogen, withdrawing electron density from the ring due to its high electronegativity.[1]

This inherent electronic tension, coupled with the intrinsically weak N-O bond, dictates the ring's reactivity, making it susceptible to electrophilic substitution, nucleophilic attack, and characteristic ring-opening reactions.[1] Isoxazole is a very weak base, with a pKa of -2.97, reflecting the electron-withdrawing nature of the nitrogen atom.[6]

Caption: Push-pull electronics of the isoxazole core.

The Influence of the 5-Amino Group: An Electron-Donating Powerhouse

The introduction of an amino (-NH₂) group at the C5 position dramatically alters the electronic landscape of the isoxazole ring. The amino group is a powerful electron-donating group (EDG) through resonance, pushing its lone pair of electrons into the heterocyclic system. This donation has several profound consequences:

-

Increased Electron Density: The overall electron density of the ring is significantly increased, particularly at the C4 position and the ring nitrogen (N2).

-

Enhanced Basicity: The electron donation from the amino group increases the electron density on the ring nitrogen, making it more basic and thus more susceptible to protonation compared to the unsubstituted isoxazole.

-

Modulated Reactivity: This electronic enrichment makes the ring more reactive towards electrophiles and can influence the regioselectivity of reactions.

The delocalization of the amino group's lone pair can be visualized through key resonance structures, which show the distribution of electron density and the partial double bond character between C5 and the exocyclic nitrogen.

Caption: Key resonance structures of 5-aminoisoxazole. (Note: Placeholder images are used. In a real document, these would be chemical structure drawings showing charge separation and electron movement).

Reactivity and Electronic Properties in Action

The electronic modifications induced by the 5-amino group directly translate to a distinct reactivity profile.

Electrophilic Aromatic Substitution

The strong electron-donating nature of the amino group activates the isoxazole ring towards electrophilic attack. Based on the resonance structures, the C4 position is the most electron-rich carbon, making it the primary site for electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

While the parent isoxazole ring is not highly susceptible to SNAr, the reaction becomes feasible when a good leaving group is present, particularly at an electron-deficient position. For instance, 5-nitroisoxazoles readily undergo SNAr reactions where the nitro group is displaced by various nucleophiles.[8][9] This highlights how an electron-withdrawing group can activate the C5 position for nucleophilic attack, a contrasting reactivity pattern to the 5-amino substituted variant.

Acidity and Basicity (pKa)

The 5-amino group imparts basic character. The protonation can occur at two primary sites: the exocyclic amino group or the endocyclic ring nitrogen (N2). The precise pKa value and the preferred site of protonation are influenced by the substituents on both the ring and the amino group. This dual basicity is crucial for drug-receptor interactions, as it allows the molecule to act as a proton acceptor at physiological pH.

| Property | Description | Implication |

| Aromaticity | 6π electron aromatic system.[6][7] | Confers thermodynamic stability to the core structure. |

| Electron Distribution | "Push-pull" system from O and N heteroatoms.[1] | Creates distinct regions of electron richness and deficiency. |

| 5-NH₂ Group Effect | Strong π-electron donor via resonance. | Increases electron density, especially at C4, enhancing reactivity towards electrophiles. |

| Basicity | Weakly basic due to the pyridine-like N2.[6] | The 5-amino group increases the basicity of the N2 atom. |

| Key Reactive Site | C4 is the most nucleophilic carbon. | Preferred site for electrophilic aromatic substitution. |

| N-O Bond | Inherently weak and susceptible to cleavage.[1] | Can be exploited for ring-opening synthetic transformations. |

Experimental Protocol: Synthesis of 5-Aminoisoxazoles via 1,3-Dipolar Cycloaddition

A prevalent and highly regioselective method for synthesizing the 5-aminoisoxazole core is the 1,3-dipolar cycloaddition between a nitrile oxide and an enamine or a synthetic equivalent.[10] This reaction underscores the electronic nature of the reactants, where the electron-rich enamine reacts with the electrophilic nitrile oxide.

Objective: To synthesize 1-[3-(4-Chlorophenyl)-isoxazol-5-yl]morpholine.[10]

Materials:

-

p-Chlorobenzaldoxime

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (TEA)

-

1-Morpholin-1-yl-2-cyanoethene (a cyanoenamine)

-

Toluene, anhydrous

Procedure:

-

Generation of the Nitrile Oxide (In Situ):

-

Dissolve p-chlorobenzaldoxime in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add N-Chlorosuccinimide (NCS) portion-wise to the solution while maintaining the temperature at 0°C. Stir for 1 hour to form the corresponding hydroximoyl chloride.

-

Slowly add a solution of triethylamine (TEA) in toluene to the reaction mixture. The TEA acts as a base to dehydrohalogenate the hydroximoyl chloride, generating the reactive p-chlorophenylnitrile oxide dipole in situ.

-

-

Cycloaddition Reaction:

-

To the freshly generated nitrile oxide solution, add the 1-morpholin-1-yl-2-cyanoethene dipolarophile.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The cycloaddition proceeds to form a transient isoxazoline intermediate.

-

-

Elimination and Product Formation:

-

The intermediate isoxazoline spontaneously eliminates hydrogen cyanide (HCN) to yield the aromatic 5-aminoisoxazole product.[10]

-

-

Workup and Purification:

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then purified by recrystallization from a suitable solvent system (e.g., ethyl ether) to yield the final product, 1-[3-(4-Chlorophenyl)-isoxazol-5-yl]morpholine, as a white solid.[10]

-

Caption: Workflow for 1,3-dipolar cycloaddition synthesis.

Implications in Drug Design and Medicinal Chemistry

The distinct electronic properties of the 5-aminoisoxazole scaffold make it a highly effective pharmacophore and a versatile building block in drug design.

-

Hydrogen Bonding: The system presents both hydrogen bond donors (the -NH₂ group) and acceptors (the ring nitrogen and oxygen), enabling strong and specific interactions with biological targets like enzymes and receptors.[6]

-

Bioisosteric Replacement: The 5-aminoisoxazole moiety can serve as a bioisostere for other chemical groups, such as amides or carboxylic acids. This allows for the fine-tuning of a drug candidate's physicochemical properties, including solubility, metabolic stability, and cell permeability, without compromising its biological activity.

-

Scaffold for Diversity: The reactivity of the ring at multiple positions allows for the straightforward synthesis of large libraries of compounds, which is essential in the early phases of drug discovery to explore the structure-activity relationship (SAR).[2][11]

Conclusion

The 5-aminoisoxazole ring system possesses a rich and tunable electronic character defined by the interplay between the electronegative heteroatoms of the isoxazole core and the powerful electron-donating amino group. This electronic duality governs its aromaticity, reactivity, and intermolecular interaction potential. A thorough understanding of these electronic properties is paramount for chemists and pharmacologists, as it provides a rational basis for the design and synthesis of novel therapeutics. The continued exploration of this privileged scaffold promises to yield new and effective treatments for a wide range of human diseases.

References

- The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem.

- Isoxazole. ChemicalBook.

- One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC.

- A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- A review of isoxazole biological activity and present synthetic techniques.

- 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PMC.

- 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI.

- Is Isoxazole Arom

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Isoxazole_Chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

A Comprehensive Technical Guide to the Derivatives of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester: Synthesis, Bioactivity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2][3][4] Among the vast library of isoxazole-containing scaffolds, 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester stands out as a particularly versatile building block for the synthesis of novel therapeutic agents. Its bifunctional nature, possessing both a reactive amino group and a modifiable carboxylic ester, allows for extensive chemical derivatization to explore a wide chemical space and optimize pharmacological properties.[5][6] This guide provides an in-depth exploration of the known derivatives of this core scaffold, detailing their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their function.

The Core Scaffold: Synthesis and Properties

The synthesis of the parent compound, 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester, can be achieved through several established routes. One of the most common and efficient methods involves the cyclization of a β-enamino cyanoacetate derivative with hydroxylamine. This approach provides a straightforward pathway to the desired isoxazole ring system.

A representative synthetic protocol is outlined below:

Experimental Protocol: Synthesis of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

-

Step 1: Synthesis of Ethyl 2-cyano-3-phenyl-3-ethoxyacrylate.

-

In a round-bottom flask, combine ethyl cyanoacetate (1.0 eq.), triethyl orthobenzoate (1.1 eq.), and a catalytic amount of a suitable acid catalyst (e.g., acetic anhydride).

-

Heat the mixture at 120-140°C for 2-4 hours, with continuous removal of the ethanol formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product can be purified by vacuum distillation or column chromatography.

-

-

Step 2: Cyclization to form Ethyl 5-amino-3-phenylisoxazole-4-carboxylate.

-

Dissolve the product from Step 1 in ethanol.

-

Prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and a base (e.g., sodium ethoxide or sodium acetate, 1.5 eq.) in ethanol.

-

Add the hydroxylamine solution dropwise to the solution of the enoate at room temperature.

-

Stir the reaction mixture for 12-24 hours.[5]

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol and water, and dry under vacuum to yield the title compound.

-

Diagram: General Synthetic Pathway

Caption: Synthetic route to the core isoxazole scaffold.

Derivatization Strategies and Biological Applications

The 5-amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester scaffold allows for derivatization at three primary locations: the 5-amino group, the 4-carboxylic ester, and the 3-phenyl ring. Each of these modifications can significantly impact the molecule's biological activity.

Diagram: Derivatization Workflow

Caption: Potential sites for derivatization of the core scaffold.

The primary amino group at the C5 position is a key site for modification. Its nucleophilicity allows for a variety of reactions, leading to derivatives with diverse pharmacological profiles.

-

Amides and Sulfonamides: Acylation of the amino group with various acid chlorides, anhydrides, or sulfonyl chlorides yields a wide range of amide and sulfonamide derivatives. These modifications can modulate the compound's lipophilicity and hydrogen bonding capacity, which are crucial for receptor binding.

-

Schiff Bases: Condensation of the 5-amino group with different aromatic or heteroaromatic aldehydes results in the formation of Schiff bases. These derivatives have shown promise as antimicrobial and anticancer agents.

-

Urea and Thiourea Derivatives: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are known to exhibit a broad spectrum of biological activities, including antiviral and anticancer effects.

The ethyl ester at the C4 position can be readily transformed into other functional groups, significantly altering the molecule's properties.

-

Carboxylic Acids: Saponification of the ethyl ester yields the corresponding carboxylic acid. This transformation increases the molecule's polarity and introduces a site for salt formation, which can improve solubility and bioavailability. 5-phenylisoxazole-3-carboxylic acid derivatives have been investigated as potent xanthine oxidase inhibitors.[7]

-

Amides and Hydrazides: The ester can be converted into a variety of amides by reacting it with primary or secondary amines. This is a common strategy in drug design to introduce new interaction points with biological targets. Furthermore, reaction with hydrazine hydrate produces the corresponding carbohydrazide, a versatile intermediate for synthesizing other heterocyclic systems like pyrimidines, which have shown antibacterial activity.[8]

Modification of the phenyl ring at the C3 position allows for the fine-tuning of electronic and steric properties, which can have a profound effect on biological activity.

-

Substituted Phenyl Analogs: The introduction of various substituents, such as nitro, cyano, halogen, or methoxy groups, onto the phenyl ring can influence the molecule's interaction with target enzymes or receptors. For instance, studies on related isoxazole derivatives have shown that the presence of electron-withdrawing groups on the phenyl ring can enhance antimicrobial and anticancer activity.[9][10] A cyano group at the 3-position of the phenyl moiety was found to be a preferred substitution for xanthine oxidase inhibition.[7]

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester have been explored for a range of therapeutic applications. The isoxazole core is a key pharmacophore responsible for a wide spectrum of biological activities.[3][4]

Table 1: Summary of Biological Activities of Isoxazole Derivatives

| Derivative Class | Biological Activity | Key Structural Features | References |

| Substituted Phenyl Isoxazoles | Anticancer | Presence of electron-withdrawing groups on the phenyl ring. | [11][12] |

| Isoxazole-4-carbonitriles | Antimicrobial | Electron-withdrawing groups on the phenyl ring enhance activity. | [9][13] |

| Phenylisoxazole Carboxylic Acids | Enzyme Inhibition (Xanthine Oxidase) | Carboxylic acid functionality and specific substitutions on the phenyl ring. | [7] |

| Dihydroisoxazoles | Analgesic | Specific substitutions on the phenyl and isoxazole rings. | [14] |

| Fused Isoxazoles (e.g., Isoxazolopyrimidines) | Antibacterial | The fused heterocyclic system. | [8] |

Structure-Activity Relationship (SAR) Insights:

-

Anticancer Activity: The anticancer potential of isoxazole derivatives is well-documented.[1][12] The mechanism of action often involves the induction of apoptosis, inhibition of crucial enzymes like topoisomerase, or disruption of tubulin polymerization.[12] SAR studies have indicated that the nature and position of substituents on the phenyl ring are critical for cytotoxicity.

-

Antimicrobial Activity: A number of isoxazole derivatives have demonstrated promising activity against various bacterial and fungal strains.[15][16] A recurring theme in the SAR of these compounds is that the introduction of electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring at the C3 position often leads to enhanced antimicrobial potency.[9][10]

-

Enzyme Inhibition: The isoxazole scaffold can be tailored to fit into the active sites of specific enzymes. For example, derivatives of 5-phenylisoxazole-3-carboxylic acid have shown potent inhibitory activity against xanthine oxidase, an enzyme involved in gout.[7] Molecular modeling studies can further elucidate the binding modes and guide the design of more potent inhibitors.

Diagram: Structure-Activity Relationship Summary

Caption: Key SAR points for isoxazole derivatives.

Conclusion and Future Perspectives

The 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester scaffold represents a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse biological activities exhibited by its derivatives make it a highly attractive starting point for the development of new therapeutic agents. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity, the elucidation of their mechanisms of action, and the exploration of their potential in treating a wider range of diseases. The continued application of modern drug design strategies, such as computational modeling and high-throughput screening, will undoubtedly accelerate the discovery of new drug candidates based on this versatile isoxazole core.

References

-

Zappalà, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2545-2551. Available at: [Link]

-

Glowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. Available at: [Link]

-

ResearchGate. (n.d.). Isoxazole derivatives showing anticancer activity (39–47). Available at: [Link]

-

Glowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]

-

Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Available at: [Link]

-

Qi, J.-T., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3249. Available at: [Link]

-

Landor, S. R., et al. (1971). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society C: Organic, 2339-2342. Available at: [Link]

-

Azizkhani, V., & Mosslemin, M. H. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ChemistrySelect, 7(33). Available at: [Link]

-

Kumar, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]

-

Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]

-

Radi, M., et al. (2014). Synthesis and antimicrobial activity of novel 5-aminoimidazole-4-carboxamidrazones. Bioorganic & Medicinal Chemistry Letters, 24(21), 5039-5041. Available at: [Link]

-

Sroka, W., et al. (2023). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate. Available at: [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]

-

Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available at: [Link]

-

PubChem. (n.d.). 5-Amino-3-phenylisoxazole. Available at: [Link]

-

Sharma, A., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511. Available at: [Link]

-

Jagannadham, M., et al. (2025). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF A NOVEL SERIES OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE DERIVATIVES. International Journal of Modern Pharmaceutical Research, 9(5). Available at: [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

Patel, K., et al. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

-

Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

Chikkula, K. V., & Veni, S. (2017). Isoxazole-a potent pharmacophore. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 13-24. Available at: [Link]

-

Kano, H., et al. (1967). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 10(3), 411-417. Available at: [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. ijpca.org [ijpca.org]

- 5. mdpi.com [mdpi.com]

- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ajrcps.com [ajrcps.com]

- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 11. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijmpronline.com [ijmpronline.com]

- 14. sarpublication.com [sarpublication.com]

- 15. Synthesis and antimicrobial activity of novel 5-aminoimidazole-4-carboxamidrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Role of 5-aminoisoxazoles in medicinal chemistry

The Role of 5-Aminoisoxazoles in Medicinal Chemistry: Synthetic Architectures and Pharmacological Utility[1][2]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 5-aminoisoxazoles represent a distinct and chemically adventurous scaffold. Unlike their thermodynamically robust 3-amino isomers, 5-aminoisoxazoles possess a unique electronic profile characterized by high electron density at the C-4 position and a propensity for ring transformations. This guide dissects the technical utility of 5-aminoisoxazoles, moving beyond basic synthesis to explore their role as "masked" enaminones, their application in AMPA receptor modulation, and their strategic use as bioisosteres for labile amide bonds.

Chemical Architecture & Electronic Stability

The Tautomeric Challenge: The 5-aminoisoxazole system exists in a delicate tautomeric equilibrium. While the amino-form (A ) is generally predominant in the solid state, the imino-form (B ) can become relevant in solution, particularly when electron-withdrawing groups (EWGs) are present at the C-4 position.

-

Amino-form (A): Aromatic character retained; acts as a nucleophile at C-4 and N-exocyclic.

-

Imino-form (B): Loss of aromaticity; acts as an electrophile.

The Stability Paradox (Expertise Insight): A critical consideration for drug design is the Boulton-Katritzky Rearrangement . 5-Aminoisoxazoles with specific side chains can undergo mononuclear heterocyclic rearrangement (MHR). For instance, if a nucleophilic group is present on the C-4 side chain, the isoxazole ring may open and recyclize to form 1,2,4-oxadiazoles or other isomers. This lability is a double-edged sword: it poses stability challenges in formulation but offers a synthetic gateway to complex heterocycles.

Figure 1: Tautomeric equilibrium and rearrangement risks in 5-aminoisoxazoles.

Strategic Synthesis: Modern vs. Classical

To access the 5-aminoisoxazole core efficiently, researchers must choose between classical condensation and modern transition-metal-catalyzed routes.

Method A: The Ynamide Route (Modern)

This approach allows for the regioselective construction of 5-aminoisoxazoles under mild conditions, avoiding the harsh acids often required in classical cyclizations.

-

Mechanism: Nucleophilic attack of hydroxylamine on the activated triple bond of an ynamide.

-

Advantages: High regiocontrol; tolerates sensitive functional groups.

Method B: Nitrile Oxide Cycloaddition (Classical)

-

Mechanism: [3+2] cycloaddition of nitrile oxides with ynamines or enamines.

-

Limitation: Regioselectivity can be poor (forming 4-amino vs 5-amino mixtures) unless the dipolarophile is carefully polarized.

Method C: The SNAr Approach (Specific for Functionalization)

Starting from 5-nitroisoxazoles , the nitro group can be reduced or displaced.[3] This is particularly useful for generating bis-isoxazole ligands.

Table 1: Synthetic Methodologies Comparison

| Methodology | Precursors | Key Reagents | Regioselectivity | Scope |

| Ynamide Cyclization | Ynamides + NH₂OH | Base (K₂CO₃) | High (5-amino) | Diverse N-substituents |

| [3+2] Cycloaddition | Nitrile Oxide + Ynamine | Chloramine-T (oxidant) | Variable | Good for C-3 aryl derivatives |

| Thiocarbamoyl Route | Thiocarbamoyl acetates | NH₂OH, EtOH | High | 5-amino-4-EWG derivatives |

Medicinal Chemistry Utility & Case Studies

AMPA Receptor Modulation

Recent studies have highlighted bis(5-aminoisoxazole) derivatives as potent positive allosteric modulators of the AMPA receptor (GluA2). The 5-amino group acts as a critical hydrogen bond donor, interacting with the glutamate binding pocket or allosteric sites to potentiate ion currents.

-

Mechanism: The rigid isoxazole spacer positions two amino-pharmacophores to bridge distinct receptor subunits.

-

Impact: Potential treatment for cognitive decline and neurodegenerative disorders.

Bioisosterism: The Masked Amide

The 5-aminoisoxazole unit is an effective bioisostere for the amide bond (

-

Structural Logic: The ring nitrogen (N-2) mimics the amide carbonyl oxygen (H-bond acceptor), while the exocyclic amine (5-NH₂) mimics the amide NH (H-bond donor).

-

Advantage: Improved metabolic stability against peptidases compared to a linear amide bond.

Kinase Inhibition (Hinge Binding)

While 3-aminoisoxazoles are more famous kinase inhibitors (e.g., in Vertex's p38 inhibitors), 5-aminoisoxazoles serve as alternative hinge binders. The N-2 and 5-NH₂ provide a "Donor-Acceptor" motif compatible with the ATP-binding site of kinases like GSK-3β and CDK2 .

Figure 2: Structure-Activity Relationship (SAR) mapping of the 5-aminoisoxazole scaffold.

Experimental Protocol: Synthesis of 5-Amino-3-phenylisoxazole

A validated protocol adapted for bench-scale synthesis.

Objective: Synthesis of 5-amino-3-phenylisoxazole via the reaction of 3-oxo-3-phenylpropanenitrile with hydroxylamine.

Reagents:

-

Benzoylacetonitrile (10 mmol)

-

Hydroxylamine hydrochloride (12 mmol)

-

Sodium hydroxide (NaOH) (25 mmol)

-

Ethanol (EtOH) / Water (H₂O)

Step-by-Step Methodology:

-

Preparation: Dissolve hydroxylamine hydrochloride (0.83 g, 12 mmol) in water (5 mL). Add this solution to a stirred mixture of benzoylacetonitrile (1.45 g, 10 mmol) in ethanol (15 mL).

-

Basification: Cool the mixture to 0–5 °C. Dropwise add an aqueous solution of NaOH (1.0 g in 5 mL H₂O). Note: Exothermic reaction; maintain temperature to prevent side reactions.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1) for the disappearance of the nitrile starting material.

-

Work-up: Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with ice-cold water (20 mL).

-

Crystallization: The product often precipitates upon cooling. If not, neutralize carefully with 1M HCl to pH 7. Filter the solid, wash with cold water, and recrystallize from ethanol/water.

-

Validation:

-

¹H NMR (DMSO-d₆): Look for the characteristic C-4 proton singlet around δ 5.0–5.5 ppm and the broad NH₂ singlet (exchangeable with D₂O) around δ 6.5–7.0 ppm.

-

MS (ESI): [M+H]⁺ = 161.07.

-

References

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.[4]

-

5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 2023.

-

Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation. Current Organic Chemistry, 2009.

-

Synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates. Chemistry of Heterocyclic Compounds, 2008.

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. International Journal of Molecular Sciences, 2022.

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

The Versatile Scaffold: 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has positioned the isoxazole nucleus as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and synthetic tractability have made it a cornerstone in the design of a multitude of biologically active molecules.[1][2] Among the diverse array of isoxazole-based building blocks, 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester stands out as a particularly versatile precursor for the development of next-generation therapeutics. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in contemporary drug discovery programs. We will explore its potential applications, supported by detailed experimental protocols and the underlying scientific rationale.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in a synthetic workflow. The key properties of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester are summarized below.

| Property | Value | Reference |

| CAS Number | 29278-09-9 | [3] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [3] |

| Molecular Weight | 232.24 g/mol | [3] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [3] |

A Gateway to Diverse Therapeutic Targets

The strategic positioning of the amino, phenyl, and ethyl carboxylate groups on the isoxazole core of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester provides multiple reaction handles for chemical modification. This allows for the systematic exploration of chemical space to target a wide range of biological entities. The inherent biological activity of the isoxazole moiety itself, which includes antimicrobial, anti-inflammatory, and anticancer properties, provides a solid foundation for derivatization.[4][5][6]

A Promising Avenue in Oncology: Targeting Bromodomains

Recent breakthroughs have identified the bromodomain of the cAMP response element binding protein (CREB)-binding protein (CBP) and its homologue p300 as critical targets in oncology, particularly in acute myeloid leukemia (AML).[7] Derivatives of the isoxazole scaffold have shown significant promise as potent and selective inhibitors of CBP/p300 bromodomains.[7] The 5-amino group of our title compound can be readily acylated or transformed into other functional groups to probe the key interactions within the bromodomain binding pocket, paving the way for the development of novel AML therapeutics.

Below is a conceptual workflow illustrating the path from the starting ester to a potential CBP/p300 inhibitor.

Caption: Synthetic workflow from the starting material to a potential CBP/p300 inhibitor.

The inhibition of CBP/p300 bromodomains disrupts the transcriptional program of oncogenes like MYC, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified signaling pathway of CBP/p300 bromodomain inhibition.

Modulating the Immune Response: RORγt Allosteric Ligands

The Retinoic-acid-receptor-related orphan receptor γt (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases.[1] Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists of RORγt.[1] The 5-amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester provides a platform to synthesize derivatives that can modulate the activity of RORγt, offering a potential therapeutic strategy for conditions like psoriasis and rheumatoid arthritis.

Combating Infectious Diseases: Novel Antimicrobial Agents

The isoxazole core is present in several clinically used antibiotics.[6] Derivatives of 5-amino-isoxazole-4-carbonitriles have demonstrated broad-spectrum antimicrobial activities.[6] The title compound can serve as a starting point for the synthesis of a library of novel antimicrobial candidates. The amino group can be derivatized to introduce various pharmacophores, while the ester can be hydrolyzed to the carboxylic acid and coupled with different amines to generate a diverse set of compounds for screening.

Experimental Protocols

The following protocols are provided as a general guide and should be optimized based on the specific synthetic target and available laboratory resources.

Protocol 1: General Procedure for the Derivatization of the 5-Amino Group

Rationale: The 5-amino group is a key nucleophilic handle for introducing diversity. This protocol describes a standard acylation reaction.

Materials:

-

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

-

Acyl chloride or carboxylic acid

-

Coupling agent (if using a carboxylic acid), e.g., HATU, HOBt/EDC

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

Dissolve 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base such as triethylamine or DIPEA (1.2-1.5 eq).

-

If using an acyl chloride: Cool the reaction mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.

-

If using a carboxylic acid: Add the carboxylic acid (1.1 eq) followed by the coupling agent(s) (e.g., HATU (1.2 eq) or HOBt (1.2 eq) and EDC (1.2 eq)).

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-acylated derivative.

Protocol 2: General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: To evaluate the antimicrobial efficacy of newly synthesized derivatives, a standardized method like broth microdilution is employed to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

Synthesized isoxazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (DMSO or vehicle)

Procedure:

-

Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

-

In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial suspension to each well containing the diluted compounds.

-

Include a positive control (antibiotic), a negative control (vehicle), and a growth control (bacteria in broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a spectrophotometer.

Conclusion

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is a high-value, versatile starting material for the synthesis of a wide array of potential therapeutic agents. Its adaptable structure allows for the exploration of diverse chemical space, enabling the targeting of key proteins in oncology, immunology, and infectious diseases. The protocols and insights provided herein are intended to empower researchers to unlock the full potential of this remarkable scaffold in their drug discovery endeavors.

References

-

Galdiero, M. et al. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Pharmaceuticals2023 , 16(2), 263. Available from: [Link]

-

Al-Ostoot, F. H. et al. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Sci Rep2022 , 12, 18153. Available from: [Link]

- Google Patents. Preparation method of 3-amino-5-methyl isoxazole.

-

Hassan, S. et al. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Sci Rep2024 , 14, 27893. Available from: [Link]

-

van de Stolpe, A. et al. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. J Med Chem2020 , 63(17), 9448-9465. Available from: [Link]

-

Szelag, M. et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules2022 , 27(17), 5641. Available from: [Link]

-

Wang, L. et al. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacol Sin2025 , 46(6), 1706-1721. Available from: [Link]

-

Lim, S. H. et al. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. RSC Adv2024 , 14(12), 8345-8361. Available from: [Link]

-

Zappalà, G. et al. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Eur J Med Chem2010 , 45(7), 3161-5. Available from: [Link]

-

Silva, F. A. et al. In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Braz J Sci2025 , 4(8), 17-34. Available from: [Link]

-

Mohamed, M. S. et al. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. J Chem2022 , 2022, 1-13. Available from: [Link]

-

Szelag, M. et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules2022 , 27(17), 5641. Available from: [Link]

-

Nawrot-Modranka, J. et al. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][3][8][9]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega2021 , 6(1), 102-117. Available from: [Link]

-

Hosseinnia, R. et al. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. BMC Chem2018 , 12, 103. Available from: [Link]

-

Wallace, E. M. et al. 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. J Med Chem2006 , 49(2), 467-470. Available from: [Link]

-

Szelag, M. et al. EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Acta Pol Pharm2019 , 76(4), 701-708. Available from: [Link]

-

Maslov, M. A. et al. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules2023 , 28(22), 7545. Available from: [Link]

Sources

- 1. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]